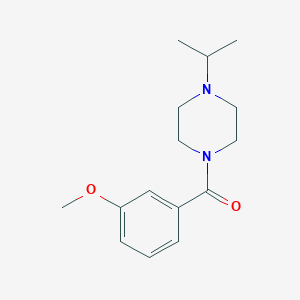
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as DPPE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. DPPE belongs to the class of piperazine derivatives, which are known to exhibit various biological activities.
Mecanismo De Acción
The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to modulate several biochemical and physiological processes in the brain. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the prefrontal cortex, leading to enhanced cognitive function. 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, its limited solubility in water and low bioavailability may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine research, including the development of more potent and selective analogs, the exploration of its potential applications in the treatment of neurodegenerative disorders, and the investigation of its effects on other neurotransmitter systems. Further studies are also needed to fully understand the mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and its potential side effects.
Conclusion
In conclusion, 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a synthetic compound with potential applications in medical research. Its pharmacological activities, mechanism of action, and biochemical and physiological effects make it a promising candidate for further study. Future research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine can be synthesized through a multi-step process involving the reaction of 1-(2,3-dimethoxyphenyl)piperazine with 3-pyridinecarboxylic acid chloride in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine.
Aplicaciones Científicas De Investigación
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
1-(2,3-Dimethoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine |
|---|---|
Fórmula molecular |
C19H23N3O3 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C19H23N3O3/c1-24-17-7-3-5-16(18(17)25-2)14-21-9-11-22(12-10-21)19(23)15-6-4-8-20-13-15/h3-8,13H,9-12,14H2,1-2H3 |
Clave InChI |
CZJSHMPBHPFZRV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Ethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249056.png)


![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)